2-Amino-5-ethyl-1,5-dihydropyrimidine-4,6-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Amino-5-ethyl-1,5-dihydropyrimidine-4,6-dione is a pyrimidine derivative known for its diverse biological activities. Pyrimidines are nitrogen-containing heterocycles that play a crucial role in various biochemical processes.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 2-Amino-5-ethyl-1,5-dihydropyrimidine-4,6-dione typically involves the condensation of ethyl acetoacetate with urea under acidic or basic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired pyrimidine derivative .
Industrial Production Methods: Industrial production methods often employ similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. Catalysts and solvents are carefully selected to facilitate the reaction and minimize by-products .
Analyse Chemischer Reaktionen
Types of Reactions: 2-Amino-5-ethyl-1,5-dihydropyrimidine-4,6-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can yield dihydropyrimidine derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at specific positions on the pyrimidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products Formed: The major products formed from these reactions include various substituted pyrimidine derivatives, which can exhibit enhanced biological activities .
Wissenschaftliche Forschungsanwendungen
Chemistry: As a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its role in enzyme inhibition and interaction with nucleic acids.
Medicine: Explored for its anticancer, antimicrobial, and antiviral properties.
Industry: Used in the development of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 2-Amino-5-ethyl-1,5-dihydropyrimidine-4,6-dione involves its interaction with specific molecular targets. It can inhibit enzymes involved in DNA replication and repair, leading to cell cycle arrest and apoptosis in cancer cells. The compound also interferes with microbial cell wall synthesis, making it effective against certain bacteria and fungi .
Vergleich Mit ähnlichen Verbindungen
2-Amino-4,6-dihydroxypyrimidine: Known for its antiviral properties.
5-Ethyl-2-thiouracil: Used in the treatment of hyperthyroidism.
2-Amino-4-methylpyrimidine: Exhibits antimicrobial activity
Uniqueness: 2-Amino-5-ethyl-1,5-dihydropyrimidine-4,6-dione stands out due to its unique combination of an amino group and an ethyl group, which contribute to its enhanced biological activity. Its versatility in undergoing various chemical reactions also makes it a valuable compound in synthetic organic chemistry .
Eigenschaften
Molekularformel |
C6H9N3O2 |
---|---|
Molekulargewicht |
155.15 g/mol |
IUPAC-Name |
5-ethyl-2-imino-1,3-diazinane-4,6-dione |
InChI |
InChI=1S/C6H9N3O2/c1-2-3-4(10)8-6(7)9-5(3)11/h3H,2H2,1H3,(H3,7,8,9,10,11) |
InChI-Schlüssel |
BWBGKYQZYPBQKA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1C(=O)NC(=N)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.